molecular formula C17H20BrNO2 B4845539 N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE

N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE

Cat. No.: B4845539
M. Wt: 350.2 g/mol
InChI Key: LSLSUVWXKUFUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of amines This compound features a bromine atom and methoxy groups attached to a benzyl and phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzyl chloride and 3-methoxyphenethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-bromo-4-methoxybenzyl chloride is reacted with 3-methoxyphenethylamine in an appropriate solvent like dichloromethane or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Optimization of Reaction Conditions: Using continuous flow reactors to optimize temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its amine functionality.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMO-4-METHOXYBENZYL)-N-(2-METHOXYPHENETHYL)AMINE
  • N-(3-BROMO-4-METHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE

Uniqueness

N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-20-15-5-3-4-13(10-15)8-9-19-12-14-6-7-17(21-2)16(18)11-14/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLSUVWXKUFUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Reactant of Route 5
Reactant of Route 5
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE
Reactant of Route 6
Reactant of Route 6
N-(3-BROMO-4-METHOXYBENZYL)-N-(3-METHOXYPHENETHYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.